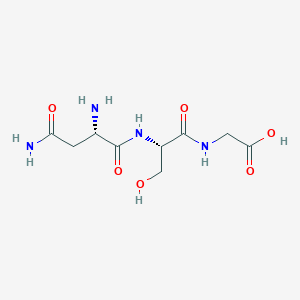
L-Asparaginyl-L-serylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparaginyl-L-serylglycine is a tripeptide composed of three amino acids: L-asparagine, L-serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (L-serine and L-asparagine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Asparaginyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Reduction: Reduction reactions can target the amide bonds within the peptide, leading to the formation of free amino acids.
Substitution: The amino groups in the peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction can result in the cleavage of amide bonds and the release of free amino acids.
Wissenschaftliche Forschungsanwendungen
L-Asparaginyl-L-serylglycine has several applications in scientific research:
Chemistry: The tripeptide can be used as a model compound to study peptide synthesis and modification reactions.
Biology: It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and specificity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of cancer treatment and immune modulation.
Industry: this compound is used in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism by which L-Asparaginyl-L-serylglycine exerts its effects depends on its interaction with specific molecular targets. For example, as a substrate for enzymes, the tripeptide can undergo hydrolysis, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions. Additionally, the tripeptide’s structure allows it to interact with receptors and other proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
L-Asparaginyl-L-serylglycine can be compared to other tripeptides, such as:
L-Asparaginyl-L-seryl-L-alanine: Similar in structure but with an alanine residue instead of glycine, which may affect its biochemical properties.
L-Asparaginyl-L-seryl-L-valine: Contains a valine residue, introducing hydrophobic interactions that can influence its behavior in biological systems.
L-Asparaginyl-L-seryl-L-leucine: The leucine residue adds bulk and hydrophobicity, potentially altering the tripeptide’s solubility and interactions.
Eigenschaften
CAS-Nummer |
45233-81-6 |
|---|---|
Molekularformel |
C9H16N4O6 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-4(1-6(11)15)8(18)13-5(3-14)9(19)12-2-7(16)17/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,19)(H,13,18)(H,16,17)/t4-,5-/m0/s1 |
InChI-Schlüssel |
HPBNLFLSSQDFQW-WHFBIAKZSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


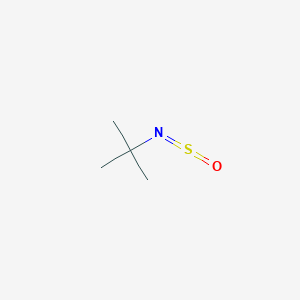




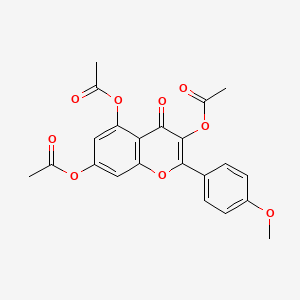
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)

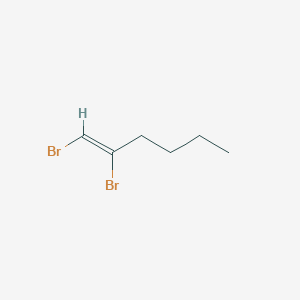


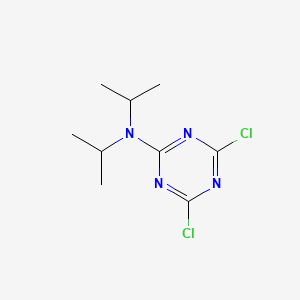
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
